molecular formula C23H25ClN2O3 B256532 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B256532
Molekulargewicht: 412.9 g/mol
InChI-Schlüssel: BWFBYOSUPBPHBK-XUTLUUPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CEP-1347 and has been extensively studied for its pharmacological properties and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of CEP-1347 is not fully understood, but it is believed to act by inhibiting the activity of c-Jun N-terminal kinase (JNK). JNK is a protein kinase that is involved in various cellular processes, including apoptosis, inflammation, and stress response. Inhibition of JNK activity by CEP-1347 has been shown to have neuroprotective effects and may also have anti-cancer properties.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of JNK and reduce the production of pro-inflammatory cytokines. CEP-1347 has also been shown to increase the expression of anti-apoptotic proteins and reduce the production of reactive oxygen species. These effects contribute to the neuroprotective properties of CEP-1347.

Vorteile Und Einschränkungen Für Laborexperimente

CEP-1347 has several advantages for use in lab experiments. It is a potent inhibitor of JNK and has been extensively studied for its pharmacological properties. However, there are also limitations to its use. CEP-1347 is a complex molecule that requires a complex synthesis method, which may limit its availability for use in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of CEP-1347. One area of research is the development of more efficient synthesis methods for CEP-1347. Another area of research is the study of its potential therapeutic uses in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, the mechanism of action of CEP-1347 is not fully understood, and further research is needed to elucidate its mode of action.

Synthesemethoden

The synthesis of CEP-1347 is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with dimethylamine to form 4-chlorobenzaldehyde dimethyl acetal. This intermediate is then reacted with 2,5-dimethylphenyl isocyanate to form the corresponding urea derivative. The final step involves the cyclization of the urea derivative to form CEP-1347.

Wissenschaftliche Forschungsanwendungen

CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have neuroprotective properties and has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and Huntington's disease. CEP-1347 has also been studied for its potential use in the treatment of cancer and has been found to have anti-cancer properties.

Eigenschaften

Produktname

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molekularformel

C23H25ClN2O3

Molekulargewicht

412.9 g/mol

IUPAC-Name

(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25ClN2O3/c1-14-5-6-15(2)18(13-14)21(27)19-20(16-7-9-17(24)10-8-16)26(12-11-25(3)4)23(29)22(19)28/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+

InChI-Schlüssel

BWFBYOSUPBPHBK-XUTLUUPISA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O

SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O

Kanonische SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.